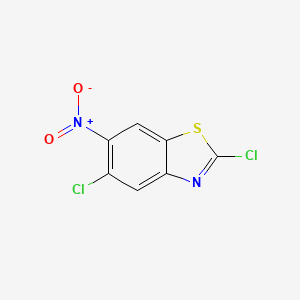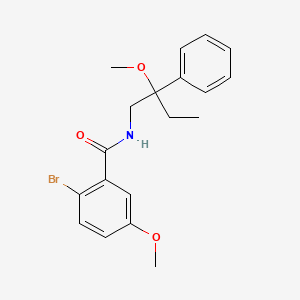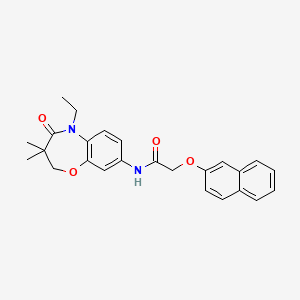
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(naphthalen-2-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C25H26N2O4 and its molecular weight is 418.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Approaches in Heterocyclic Chemistry
Studies have explored synthetic approaches to benzazepinones and their derivatives, which are relevant to the compound . For instance, Valderrama, Pessoa-Mahana, and Tapia (1993) investigated the Schmidt and Beckmann rearrangement of naphthalenones, leading to the generation of various benzazepinone derivatives (Valderrama, Pessoa‐Mahana, & Tapia, 1993). This research contributes to the understanding of the synthetic pathways that can be applied to similar compounds.
Analgesic Compound Synthesis
In 1975, Sawa, Kato, Masuda, Hori, and Fujimura synthesized derivatives of tetrahydro-5H-benzazepine, closely related to the compound , examining their analgesic activity in mice. This indicates the potential use of these compounds in developing analgesic drugs (Sawa, Kato, Masuda, Hori, & Fujimura, 1975).
Host-Guest Chemistry
Bourne, Nash, and Toda (1999) studied the inclusion compounds of dimethyl acetamide with multipedal hosts, which contributes to understanding how similar compounds, like the one , might behave in host-guest chemistry applications (Bourne, Nash, & Toda, 1999).
Co-crystal Formation
Karmakar, Kalita, and Baruah (2009) explored the formation of co-crystals involving similar compounds, which can be insightful for understanding the potential of the compound in forming co-crystals with other chemical entities (Karmakar, Kalita, & Baruah, 2009).
Anti-HIV Activity
Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, and Al-Masoudi (2010) synthesized naphthalene derivatives with anti-HIV activity, indicating the potential of similar compounds in antiviral research (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).
Photocyclization in Heterocyclic Chemistry
Wei, Li, Wang, Liu, and Zhang (2016) synthesized benzoquinazolines via photocyclization, demonstrating a novel synthetic pathway that could be applicable to the synthesis of related compounds (Wei, Li, Wang, Liu, & Zhang, 2016).
Anticancer Evaluation
Salahuddin, Shaharyar, Mazumder, and Ahsan (2014) conducted an anticancer evaluation of naphthalene derivatives, suggesting the potential therapeutic applications of similar compounds in cancer treatment (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Ruthenium Catalysts in Organic Synthesis
Facchetti, Jurčík, Baldino, Giboulot, Nedden, Zanotti-gerosa, Blackaby, Bryan, Boogaard, McLaren, Moya, Reynolds, Sandham, Martinuzzi, and Baratta (2016) explored the preparation of ruthenium catalysts for ketone reduction, which could provide insights into the catalytic potential of related compounds (Facchetti, Jurčík, Baldino, Giboulot, Nedden, Zanotti-gerosa, Blackaby, Bryan, Boogaard, McLaren, Moya, Reynolds, Sandham, Martinuzzi, & Baratta, 2016).
Propriétés
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-4-27-21-12-10-19(14-22(21)31-16-25(2,3)24(27)29)26-23(28)15-30-20-11-9-17-7-5-6-8-18(17)13-20/h5-14H,4,15-16H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRYWWUZCCBFSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-iodo-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2726164.png)
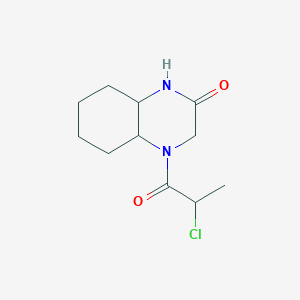
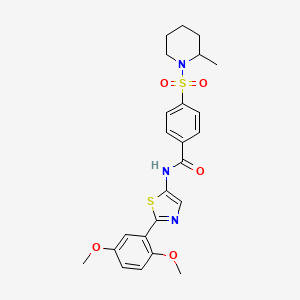
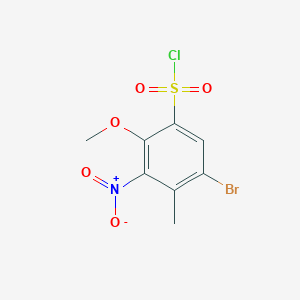

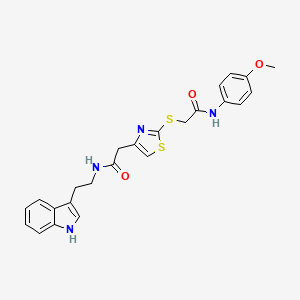
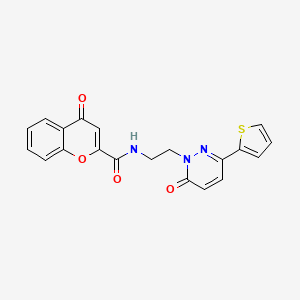
![methyl 4-((1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2726174.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2726176.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-butyl-N-methylacetamide](/img/structure/B2726178.png)
![7-chloro-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2726179.png)
![3-(3,4-dimethoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2726184.png)
